BenchChemオンラインストアへようこそ!

AZ 11645373

P2X7 Receptor Species-Selectivity Non-Human Primate Models

AZ 11645373 (3-[1-[[(3′-NITRO[1,1′-BIPHENYL]-4-YL)OXY]METHYL]-3-(4-PYRIDINYL)PROPYL]-2,4-THIAZOLIDINEDIONE) is a potent, non-competitive allosteric antagonist of the human P2X7 receptor (hP2X7). It exhibits high selectivity, being completely without effect at other P2X subtypes up to 10 μM.

Molecular Formula C24H21N3O5S
Molecular Weight 463.5 g/mol
CAS No. 227088-94-0
Cat. No. B1665887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZ 11645373
CAS227088-94-0
Synonyms2,4-Thiazolidinedione, 3-(1-(((3'-nitro(1,1'-biphenyl)-4- yl)oxy)methyl)-3-(4-pyridinyl)propyl)-
AZ 11645373
AZ-11645373
AZ11645373
Molecular FormulaC24H21N3O5S
Molecular Weight463.5 g/mol
Structural Identifiers
SMILESC1C(=O)N(C(=O)S1)C(CCC2=CC=NC=C2)COC3=CC=C(C=C3)C4=CC(=CC=C4)[N+](=O)[O-]
InChIInChI=1S/C24H21N3O5S/c28-23-16-33-24(29)26(23)21(7-4-17-10-12-25-13-11-17)15-32-22-8-5-18(6-9-22)19-2-1-3-20(14-19)27(30)31/h1-3,5-6,8-14,21H,4,7,15-16H2
InChIKeyVQEHBLGYANQWEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AZ 11645373 (227088-94-0) – A Highly Selective and Species-Specific Human P2X7 Receptor Antagonist for In Vitro Research


AZ 11645373 (3-[1-[[(3′-NITRO[1,1′-BIPHENYL]-4-YL)OXY]METHYL]-3-(4-PYRIDINYL)PROPYL]-2,4-THIAZOLIDINEDIONE) is a potent, non-competitive allosteric antagonist of the human P2X7 receptor (hP2X7) [1]. It exhibits high selectivity, being completely without effect at other P2X subtypes up to 10 μM [2]. A defining characteristic is its pronounced species-selectivity: it potently inhibits human and rhesus macaque P2X7, but is >500-fold less effective at the rat orthologue and has no effect on mouse P2X7 [1][3]. This makes it a critical tool for distinguishing P2X7-mediated effects in human cells from those in common rodent models. Developed by Astra Pharmaceuticals [4], it is supplied as a racemic mixture, with its antagonistic activity attributed primarily to the (R)-enantiomer [5].

Why Generic P2X7 Antagonists Cannot Substitute for AZ 11645373: Species-Specificity and Allosteric Mechanism


Indiscriminate substitution of AZ 11645373 with another P2X7 antagonist, such as A-438079, A-740003, or KN-62, will lead to irreproducible or misinterpreted results due to fundamentally different pharmacological profiles. Unlike AZ 11645373, which is >500-fold selective for human P2X7 over the rat orthologue [1], compounds like A-438079 and A-740003 potently inhibit both human and rodent P2X7 receptors . Furthermore, AZ 11645373 is a well-characterized allosteric antagonist that binds to a specific intersubunit pocket [2], a mechanism distinct from the competitive or less-defined modes of action of other tool compounds. This unique combination of extreme species-selectivity and a defined allosteric binding site means that any experimental design, especially those involving cross-species comparisons or requiring a specific molecular interaction, cannot rely on other P2X7 antagonists. The quantitative differences detailed below underscore why AZ 11645373 is not an interchangeable commodity but a specialized, fit-for-purpose research tool.

AZ 11645373 Quantitative Evidence Guide: Comparative Potency, Selectivity, and Mechanism of Action Data


Comparative Potency at the Rhesus Macaque P2X7 Receptor: AZ 11645373 vs. A-438079 and KN-62

In a direct head-to-head comparison using patch-clamp electrophysiology on HEK293 cells expressing the rhesus macaque P2X7 (rmP2X7) receptor, AZ 11645373 demonstrated superior potency relative to the widely used P2X7 antagonists A-438079 and KN-62 [1]. The IC50 values were 23 nM for AZ 11645373, 86 nM for KN-62, and 297 nM for A-438079 [1]. This 3.7-fold difference over KN-62 and 12.9-fold difference over A-438079 is critical for studies in non-human primate models, where rmP2X7 is the relevant orthologue.

P2X7 Receptor Species-Selectivity Non-Human Primate Models

Species-Selective Antagonism: Human vs. Rat P2X7 Potency for AZ 11645373 vs. A-740003

AZ 11645373 exhibits a uniquely high degree of species selectivity, a property not shared by other common P2X7 antagonists. While AZ 11645373 inhibits human P2X7 (hP2X7) with a KB of 5-20 nM, it is >500-fold less effective at rat P2X7 (rP2X7), with less than 50% inhibition observed at 10 μM [1]. In stark contrast, the P2X7 antagonist A-740003 inhibits both human and rat P2X7 with similar potency (IC50 range 18-40 nM) . This fundamental difference defines their experimental utility.

P2X7 Receptor Species-Selectivity In Vitro Pharmacology

Enantiomer-Specific Potency at Human P2X7: (R)-AZ 11645373 vs. Racemate and (S)-Enantiomer

The commercial racemic mixture of AZ 11645373 derives its activity primarily from the (R)-enantiomer. In functional assays, (R)-AZ 11645373 inhibits human P2X7 with an IC50 of 32.9 nM, while both the (S)-enantiomer and the racemate (by inference) are less potent [1]. Notably, (S)-AZ 11645373 was found to be completely ineffective at the mouse P2X7 receptor, while the (R)-enantiomer retained full antagonist activity [1].

P2X7 Receptor Enantiomer Pharmacology Stereoselectivity

Mechanism of Action: Allosteric Antagonism and Binding Site Mapping for AZ 11645373 vs. Compound-22

AZ 11645373 is a non-competitive, allosteric antagonist, a mechanism it shares with compound-22, but with distinct structural determinants. While both are allosteric antagonists, their species-selectivity is influenced by different residues. The selectivity of AZ 11645373 is influenced by the amino acid at position 95 of the P2X7 receptor, whereas compound-22's selectivity is not [1]. Furthermore, AZ 11645373's binding site has been precisely mapped using chimeras and point mutants to the intersubunit allosteric pocket [2]. This is distinct from the orthosteric ATP-binding site and from the binding modes of other antagonists like Brilliant Blue G and KN-62, which involve the central upper vestibule [2].

P2X7 Receptor Allosteric Modulation Binding Site

Functional Selectivity: IL-1β Release Inhibition in Human THP-1 Cells by AZ 11645373

AZ 11645373 potently inhibits ATP-evoked IL-1β release, a key functional readout of P2X7 receptor activation in inflammatory processes, with an IC50 of 90 nM in LPS-activated human THP-1 monocytic cells [1]. This is a direct measurement of a therapeutically relevant downstream effect in a human cell line, providing a critical translational endpoint not always reported for other P2X7 antagonists. While cross-study comparisons are limited, this data point establishes its efficacy in a disease-relevant human cellular context.

P2X7 Receptor Inflammasome Cytokine Release

Key Research and Industrial Applications for AZ 11645373 (227088-94-0)


Distinguishing Human vs. Rodent P2X7-Mediated Effects in Cross-Species Studies

Given its >500-fold selectivity for human P2X7 over rat and its inactivity at mouse P2X7 [1], AZ 11645373 is the definitive tool for experiments requiring discrimination between human and rodent P2X7 receptor pharmacology. This is critical in studies using humanized mouse models, or when comparing data from human primary cells with those from rodent disease models. Using a pan-species antagonist like A-740003 would confound such analyses .

Pharmacological Validation of P2X7 as a Target in Non-Human Primate Models

The rhesus macaque P2X7 receptor is potently inhibited by AZ 11645373 (IC50 = 23 nM), with higher potency than other common antagonists [2]. This makes AZ 11645373 the preferred tool for target validation studies in non-human primates, a crucial translational step before human clinical trials. Its efficacy in this model supports the use of non-human primates for evaluating P2X7-targeted therapies [2].

Investigating P2X7 Allosteric Modulation and Structure-Function Relationships

AZ 11645373 is a prototypical allosteric antagonist with a well-defined binding site at the intersubunit allosteric pocket [3]. Its species-selectivity is linked to a specific amino acid residue (position 95) [4]. Therefore, it is an ideal probe for mutagenesis studies, molecular dynamics simulations, and drug discovery programs aimed at understanding or exploiting allosteric modulation of the P2X7 receptor [5].

Functional Studies of P2X7-Dependent IL-1β Release in Human Inflammatory Cells

AZ 11645373 is a validated inhibitor of ATP-evoked IL-1β release from human THP-1 cells (IC50 = 90 nM) [1]. This makes it a valuable positive control and experimental tool for studying inflammasome activation, cytokine processing, and the role of P2X7 in human inflammatory disorders. Its efficacy in this key functional assay provides a direct link to a disease-relevant endpoint [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for AZ 11645373

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.